molecular formula C5H2BrClN4 B13523566 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13523566
M. Wt: 233.45 g/mol
InChI Key: PVYDTBLOSPZZCI-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of bromine and chlorine substituents on the triazolo and pyridazine rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine to form 6-chloropyridazine-3-carbohydrazide. This intermediate is then treated with bromine to introduce the bromine atom, followed by cyclization to form the triazolo ring.

Reaction Conditions:

    Temperature: Typically carried out at elevated temperatures (100-150°C).

    Solvent: Common solvents include ethanol or acetic acid.

    Catalysts: Catalysts such as sulfuric acid or phosphoric acid may be used to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The triazolo ring can be further modified through cyclization reactions with other reagents.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amino-substituted triazolopyridazine derivative.

Scientific Research Applications

Chemistry

In chemistry, 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The triazolo ring structure allows for specific interactions with active sites, leading to inhibition or modulation of target function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
  • 8-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

8-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C5H2BrClN4/c6-3-1-4(7)10-11-2-8-9-5(3)11/h1-2H

InChI Key

PVYDTBLOSPZZCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2N=C1Cl)Br

Origin of Product

United States

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